Differentiation-Inducing Potency: Condurangoglykosid A vs. Aglycone
Condurangoglykosid A demonstrates superior potency as a differentiation inducer in mouse myeloid leukemia (M1) cells when compared to its aglycone, condurangogenin A. In a study of six active pregnane glycosides, Condurangoglykosid A (compound 7) was identified as one of the two most potent differentiation inducers, while its corresponding aglycones were reported to be significantly less effective [1]. The M1 cells treated with Condurangoglykosid A were differentiated into phagocytic cells after 24 hours [1].
| Evidence Dimension | Differentiation-inducing activity |
|---|---|
| Target Compound Data | Condurangoglykosid A: Most potent differentiation inducer; M1 cells become phagocytic after 24 h treatment |
| Comparator Or Baseline | Condurangogenin A (aglycone) and other aglycones |
| Quantified Difference | Glycosides were 'more effective than their aglycones' |
| Conditions | Mouse myeloid leukemia (M1) cell line; in vitro differentiation assay |
Why This Matters
This establishes that the full glycosidic structure of Condurangoglykosid A is essential for its differentiation-inducing activity, a key function not replicated by its aglycone, which is critical for cancer cell reprogramming research.
- [1] K. Umehara et al. Studies on differentiation inducers. IV. Pregnane derivatives from condurango cortex. Chem Pharm Bull (Tokyo). 1994 Mar;42(3):611-6. View Source
